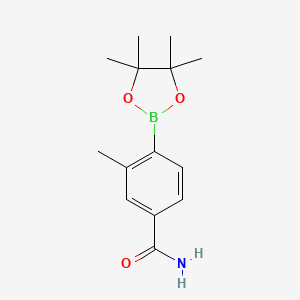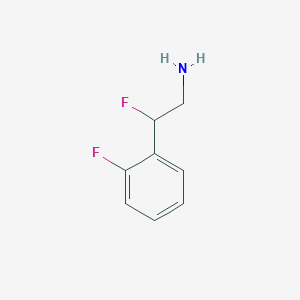
2-Fluoro-2-(2-fluorophenyl)ethan-1-amine
概要
説明
Synthesis Analysis
The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Enzymatic synthesis of fluorinated compounds is summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Molecular Structure Analysis
The molecular formula of “2-Fluoro-2-(2-fluorophenyl)ethan-1-amine” is C8H9F2N . The molecular weight is 157.16 g/mol .Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . The molecular weight is 193.6 g/mol .科学的研究の応用
Fluorine-18 Labeled Estrogens for Imaging
Research has demonstrated the synthesis of fluorine-18 labeled estrogens, such as 16 alpha-[18F]fluoro-estradiol-17 beta, for selective uptake in target tissues like the uterus in immature rats, suggesting potential applications in medical imaging and diagnostics (Kiesewetter et al., 1984).
Fluorine-19 NMR for Calcium Detection
The use of fluorine-19 nuclear magnetic resonance (19F-NMR) spectroscopy has been explored for detecting intracellular calcium in vivo, employing compounds like 5-fluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (5F-BAPTA), demonstrating the potential for non-invasive measurements of cellular processes (Song et al., 1995).
Analgesic and Anti-inflammatory Activities
Fluorine-containing sydnones with styryl ketone groups have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showing promising results in models of pain and inflammation (Deshpande & Pai, 2012).
Orexin-1 Receptor Antagonism in Binge Eating
Compounds with fluorinated elements, such as GSK1059865, have been studied for their role in modulating compulsive food consumption in rats, highlighting potential applications in treating eating disorders (Piccoli et al., 2012).
Safety and Hazards
“2-Fluoro-2-(2-fluorophenyl)ethan-1-amine” is associated with several hazards. It causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
作用機序
Target of Action
The primary targets of 2-Fluoro-2-(2-fluorophenyl)ethan-1-amine are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.
生化学分析
Biochemical Properties
2-Fluoro-2-(2-fluorophenyl)ethan-1-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with monoamine oxidase enzymes, which are responsible for the breakdown of monoamines. The interaction between this compound and monoamine oxidase can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, this compound may interact with transport proteins, influencing the uptake and release of neurotransmitters in synaptic clefts .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound can modulate cell signaling pathways by altering the levels of neurotransmitters. This modulation can impact gene expression, leading to changes in the production of proteins involved in synaptic plasticity and neuronal growth. Furthermore, this compound can influence cellular metabolism by affecting the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of monoamine oxidase, which prevents the breakdown of neurotransmitters and leads to increased levels of these signaling molecules. This compound may also bind to receptor sites on neurons, altering their activity and influencing downstream signaling pathways. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as alterations in receptor sensitivity and enzyme activity. These changes can have lasting effects on cellular processes and overall cell health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance neurotransmitter levels and improve cognitive function. At higher doses, it may lead to toxic effects, such as neurotoxicity and oxidative stress. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing adverse reactions. It is crucial to determine the appropriate dosage to maximize the benefits while minimizing the risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which facilitate its breakdown and elimination from the body. The interaction with these enzymes can affect the metabolic flux and levels of metabolites. Additionally, this compound may influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in target tissues. The localization of this compound can impact its activity and effectiveness, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The precise localization of this compound can determine its impact on cellular function and overall cell health .
特性
IUPAC Name |
2-fluoro-2-(2-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXPMHXTQIOYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



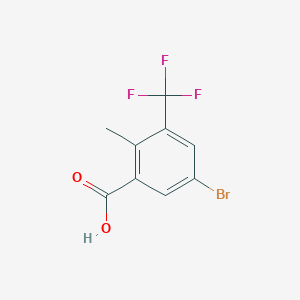
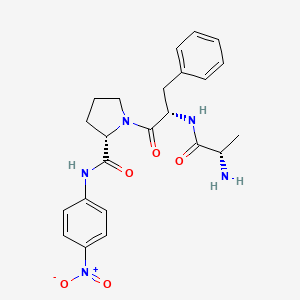

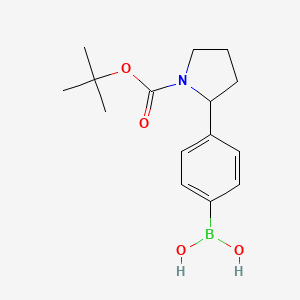
![2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide](/img/structure/B1445326.png)

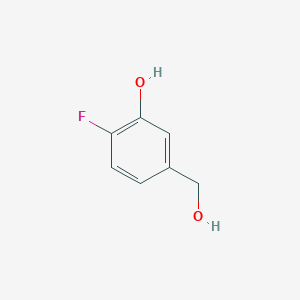
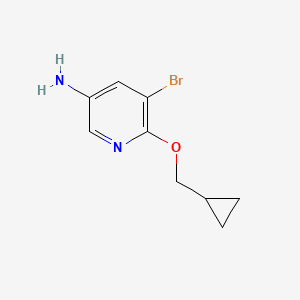
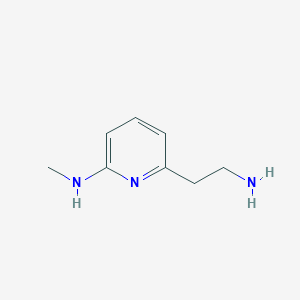
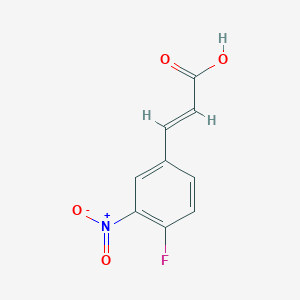

![1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine](/img/structure/B1445336.png)
